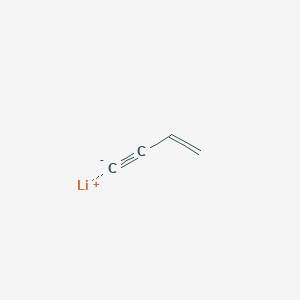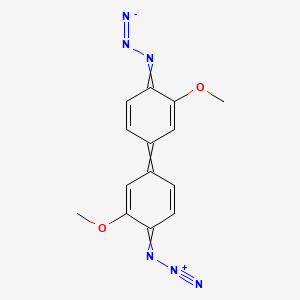
4,4'-Diazido-3,3'-dimethoxy-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diazido-3,3’-dimethoxy-biphenyl is an organic compound characterized by the presence of two azido groups and two methoxy groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diazido-3,3’-dimethoxy-biphenyl typically involves the diazotization of 4,4’-diamino-3,3’-dimethoxy-biphenyl followed by azidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful conversion of amino groups to azido groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and azidation processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diazido-3,3’-dimethoxy-biphenyl can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido groups.
Major Products Formed
Oxidation: Formation of 4,4’-dinitro-3,3’-dimethoxy-biphenyl.
Reduction: Formation of 4,4’-diamino-3,3’-dimethoxy-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Diazido-3,3’-dimethoxy-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Potential use in bioconjugation and labeling of biomolecules due to its azido groups.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including photoresists and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-Diazido-3,3’-dimethoxy-biphenyl involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science. The methoxy groups provide additional stability and solubility to the compound.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diamino-3,3’-dimethoxy-biphenyl: Precursor to the diazido compound, used in similar applications.
4,4’-Dinitro-3,3’-dimethoxy-biphenyl: Oxidized form, used in different chemical contexts.
4,4’-Dimethoxy-biphenyl: Lacks azido groups, used in simpler organic syntheses.
Uniqueness
4,4’-Diazido-3,3’-dimethoxy-biphenyl is unique due to the presence of both azido and methoxy groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various synthetic and industrial applications.
Propiedades
Número CAS |
43101-09-3 |
|---|---|
Fórmula molecular |
C14H12N6O2 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
[[4-(4-diazonioimino-3-methoxycyclohexa-2,5-dien-1-ylidene)-2-methoxycyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C14H12N6O2/c1-21-13-7-9(3-5-11(13)17-19-15)10-4-6-12(18-20-16)14(8-10)22-2/h3-8H,1-2H3 |
Clave InChI |
WLNIECNLFRHWOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C=CC(=N[N+]#N)C(=C2)OC)C=CC1=NN=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


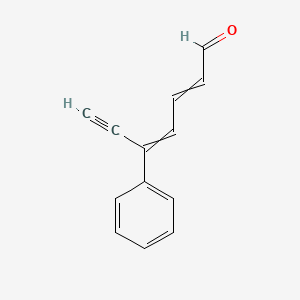
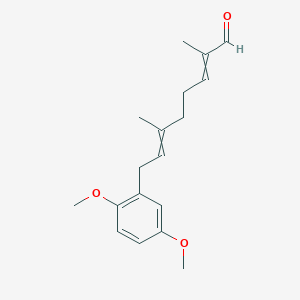



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
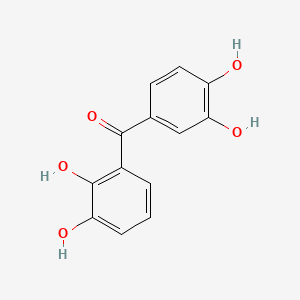
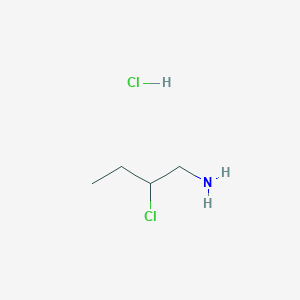
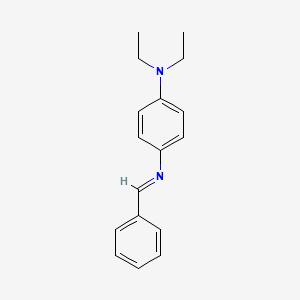
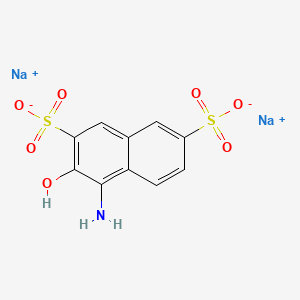
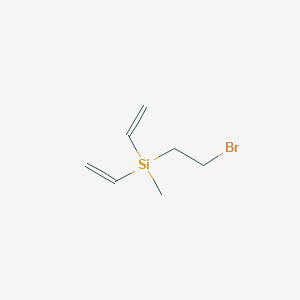

![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
